molecular formula C22H19N3O3S B11222393 (2Z)-2-[(2,5-dimethylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

(2Z)-2-[(2,5-dimethylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B11222393
M. Wt: 405.5 g/mol
InChI Key: RARLJYBLPYNPNK-UHFFFAOYSA-N
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Description

(2Z)-2-[(2,5-dimethylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2,5-dimethylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized via a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate dienophile under acidic or basic conditions.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced through a condensation reaction between a thioamide and a halogenated precursor, followed by cyclization.

    Attachment of the Imino Group: The imino group can be introduced via a Schiff base formation reaction between an amine and an aldehyde or ketone.

    Final Coupling: The final step involves coupling the chromene core with the thiazole and imino groups under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2,5-dimethylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.

    Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

(2Z)-2-[(2,5-dimethylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2,5-dimethylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

    Receptor Modulation: The compound may act as an agonist or antagonist of specific receptors, modulating their signaling pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-[(2,5-dimethylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide: Lacks the thiazole ring, which may affect its biological activity and chemical properties.

    (2Z)-2-[(2,5-dimethylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group, which may influence its solubility and reactivity.

Uniqueness

(2Z)-2-[(2,5-dimethylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the thiazole ring, methoxy group, and imino group makes it a versatile compound for various scientific research and industrial applications.

Properties

Molecular Formula

C22H19N3O3S

Molecular Weight

405.5 g/mol

IUPAC Name

2-(2,5-dimethylphenyl)imino-8-methoxy-N-(1,3-thiazol-2-yl)chromene-3-carboxamide

InChI

InChI=1S/C22H19N3O3S/c1-13-7-8-14(2)17(11-13)24-21-16(20(26)25-22-23-9-10-29-22)12-15-5-4-6-18(27-3)19(15)28-21/h4-12H,1-3H3,(H,23,25,26)

InChI Key

RARLJYBLPYNPNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=NC=CS4

Origin of Product

United States

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